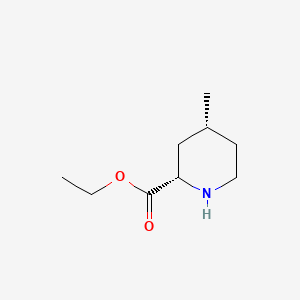![molecular formula C33H39N7O5 B601654 (Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate CAS No. 211915-00-3](/img/structure/B601654.png)
(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate is a useful research compound. Its molecular formula is C33H39N7O5 and its molecular weight is 613.72. The purity is usually > 95%.
BenchChem offers high-quality (Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Inhibitors of Cytochrome P450 Isoforms
Compounds with benzimidazole cores, similar in complexity to the specified molecule, often play crucial roles in inhibiting specific enzymes like Cytochrome P450 (CYP) isoforms. These enzymes are crucial for drug metabolism, and understanding their inhibition can help predict drug-drug interactions (DDIs). Selective inhibitors, such as those derived from benzimidazole, aid in deciphering the involvement of specific CYP isoforms in the metabolism of drugs, thereby providing insight into potential DDIs and enhancing drug safety profiles (Khojasteh et al., 2011).
Application in Pediatric Brain Tumors
The imidazotetrazine class, to which similar complex compounds are structurally related, demonstrates significant antitumor activity. For instance, temozolomide, a DNA-methylating agent belonging to this class, showcases promising antitumor activity across various pediatric brain tumors. This indicates the potential of complex benzimidazole derivatives in contributing to anticancer research, particularly in designing novel therapeutic agents for treating malignant gliomas in children (Barone et al., 2006).
Xylan Derivatives for Drug Delivery
In the field of drug delivery, the chemical modification of biopolymers, like xylan to produce ethers and esters, demonstrates the applicability of complex molecules in creating novel drug delivery vehicles. These derivatives, depending on their substitution patterns, can form nanoparticles for targeted drug delivery, indicating potential research applications of complex benzimidazole derivatives in developing new, efficient drug delivery systems (Petzold-Welcke et al., 2014).
Novel Synthetic Pathways
The complex molecular structure often necessitates innovative synthetic approaches. Research into the synthesis of compounds like 5,5′-Methylene-bis(benzotriazole) reveals the pursuit of efficient, green chemistry methods for creating such complex molecules. This not only advances the field of synthetic organic chemistry but also opens new avenues for the application of these compounds in metal passivation and light-sensitive materials (Gu et al., 2009).
Antibacterial Agents
Amid growing concerns over antibiotic resistance, the exploration of novel antibacterial agents is paramount. Imidazopyridine-based derivatives, similar in structural complexity, have been investigated for their potent antibacterial properties against multi-drug resistant bacteria. This underscores the significance of researching complex molecules for developing new, effective antibacterial therapies (Sanapalli et al., 2022).
Propiedades
Número CAS |
211915-00-3 |
|---|---|
Fórmula molecular |
C33H39N7O5 |
Peso molecular |
613.72 |
Nombre IUPAC |
methyl 3-[[2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C33H39N7O5/c1-4-5-6-9-20-45-33(43)38-31(34)23-11-14-25(15-12-23)36-22-29-37-26-21-24(13-16-27(26)39(29)2)32(42)40(19-17-30(41)44-3)28-10-7-8-18-35-28/h7-8,10-16,18,21,36H,4-6,9,17,19-20,22H2,1-3H3,(H2,34,38,43) |
SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OC)C4=CC=CC=N4)N |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



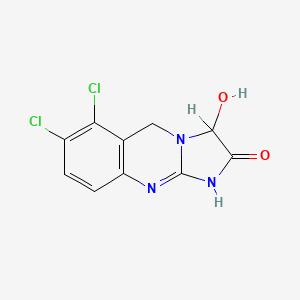

![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)
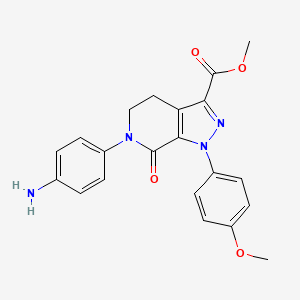
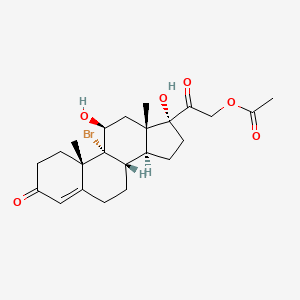


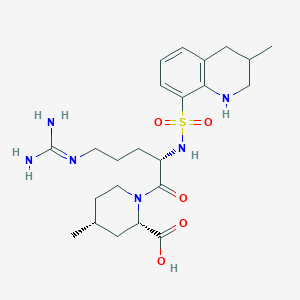

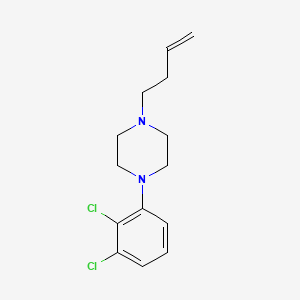
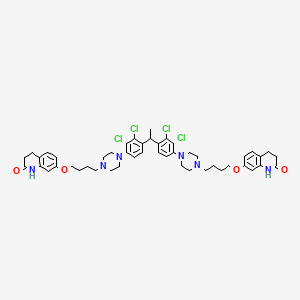
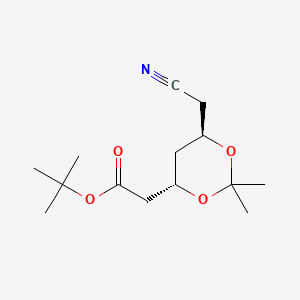
![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)
